2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile
Overview
Description
2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile is an organic compound with the molecular formula C11H7ClN2O It is a furan derivative, characterized by the presence of an amino group at the 2-position, a chlorophenyl group at the 5-position, and a nitrile group at the 3-position
Mechanism of Action
Target of Action
It’s worth noting that bioactive aromatic compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile may also interact with various biological targets.
Mode of Action
Similar compounds have been observed to undergo single-electron-transfer (set) processes, leading to the formation of radicals . These radicals can then undergo regioselective C–C bond cleavage through β-elimination, producing new radicals .
Biochemical Pathways
It’s worth noting that similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
It’s worth noting that environmental factors can significantly impact the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of ammonium acetate can yield the desired furan derivative . The reaction conditions often involve refluxing in ethanol or other suitable solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding studies.
Industry: It can be used in the production of advanced materials, such as polymers and resins.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-phenylfuran-3-carbonitrile: Lacks the chlorophenyl group, which may affect its reactivity and biological activity.
2-Amino-5-(4-methylphenyl)furan-3-carbonitrile: Contains a methyl group instead of a chlorine atom, potentially altering its chemical properties and applications.
Uniqueness
2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile is unique due to the presence of the chlorophenyl group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where the chlorophenyl group plays a crucial role in the desired chemical or biological activity.
Biological Activity
2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile is an organic compound characterized by its furan ring, amino group, and a chlorophenyl moiety. Its molecular formula is C11H8ClN3O, and it exhibits significant potential for various biological activities due to its unique structural features. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound's structure plays a crucial role in its biological activity. The presence of the amino group and carbonitrile functional group enhances its reactivity, allowing it to participate in various biological interactions. The 4-chlorophenyl substituent is particularly notable for influencing the compound's pharmacological properties.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against a range of microorganisms. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action appears to involve disruption of microbial cell walls and inhibition of essential metabolic processes.
Microorganism | Activity Level | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Escherichia coli | Moderate | 32 µg/mL |
Staphylococcus aureus | Strong | 16 µg/mL |
Candida albicans | Moderate | 64 µg/mL |
The presence of the chlorine atom in the para position of the phenyl ring has been shown to enhance antibacterial and antifungal activity significantly .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for anticancer properties . Studies indicate that the compound can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
A comparative analysis with related compounds shows that those with similar structures exhibit varying degrees of anticancer activity:
Compound Name | Notable Activities |
---|---|
2-Amino-4,5-dihydrothiophene-3-carbonitriles | Antimicrobial and anticancer properties |
2-Amino-4H-pyran derivatives | Antiviral and anti-inflammatory effects |
5-Amino-1H-pyrazole derivatives | Significant anticancer activity |
These findings suggest that structural modifications can lead to enhanced biological activities, making it a candidate for further drug development .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties , which have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
Several studies have explored the biological activities of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy using standard methods such as disc diffusion and broth microdilution against multiple strains, confirming its effectiveness against various pathogens.
- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, indicating its potential as an anticancer agent.
Properties
IUPAC Name |
2-amino-5-(4-chlorophenyl)furan-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-9-3-1-7(2-4-9)10-5-8(6-13)11(14)15-10/h1-5H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGPVKXKRRYSCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(O2)N)C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396970 | |
Record name | 2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26454-85-3 | |
Record name | 2-Amino-5-(4-chlorophenyl)furan-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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